![molecular formula C11H15NO3S B3343630 S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate CAS No. 54839-88-2](/img/structure/B3343630.png)
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate
Overview
Description
“S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is a chemical compound with the molecular formula C11H15NO3S . It is a special chemical offered by BOC Sciences .
Synthesis Analysis
Thiocarbamates can be synthesized by the reaction of water or alcohols upon thiocyanates . An efficient isocyanide-based synthesis of S-thiocarbamates was discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates .Molecular Structure Analysis
The molecular structure of “S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” is represented by the formula C11H15NO3S . The InChI representation of the molecule isInChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3
. Chemical Reactions Analysis
Thiocarbamates are known to undergo various chemical reactions. For instance, in the Newman-Kwart rearrangement, O-thiocarbamates can isomerize to S-thiocarbamates . This reaction, which generally requires high temperatures, is an important method for the synthesis of thiophenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate” include its molecular weight, which is 241.31 . More detailed information about its melting point, boiling point, and density could not be found in the available sources.Scientific Research Applications
Synthesis and Crystallography
- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, was synthesized and analyzed for its crystal structure, demonstrating the potential of similar compounds in crystallography and molecular structure studies (Prabhuswamy et al., 2016).
Herbicide Development
- Thiocarbamate sulfoxides, closely related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, have been studied for their application in herbicide development. The research focuses on creating more stable and potent herbicidal activity by modifying the core structure of thiocarbamates (Nakatani et al., 2016).
Antimicrobial and Anti-Proliferative Activities
- The compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, structurally related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, demonstrated significant antimicrobial and anti-proliferative activities, highlighting the potential medical applications of similar compounds (Al-Wahaibi et al., 2021).
Organophosphorus Chemistry
- Research on 1-Dimethylthiocarbamoyloxy-3-diphenylphosphinobenzene, a compound with a thiocarbamate group, shows its utility in synthesizing organophosphorus(V) pincer ligands. This application is critical in the fieldof organometallic chemistry and catalysis (Aleksanyan et al., 2019).
Material Science and Corrosion Inhibition
- The study of spirocyclopropane derivatives, which include dimethoxyphenyl components, has been focused on their use as corrosion inhibitors. This highlights the relevance of structurally similar compounds in material science, particularly in protecting metals from corrosion (Chafiq et al., 2020).
Enantioseparation in Chromatography
- The 3,5-dimethylphenylcarbamates of cellulose and amylose, which are related to S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate, have been used in chiral stationary phases for high-performance liquid chromatography. This application is crucial for the separation of enantiomers in pharmaceutical and analytical chemistry (Okamoto et al., 1998).
Solid-State Assembly in Pharmaceuticals
- N,N-Dimethyl-O-thiocarbamates, related to the compound , have been studied for their solid-state assembly without labile hydrogen bonds. This research is relevant in the field of pharmaceuticals, particularly in understanding the molecular packing of drugs (Tan et al., 2020).
Mechanism of Action
properties
IUPAC Name |
S-(3,5-dimethoxyphenyl) N,N-dimethylcarbamothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-12(2)11(13)16-10-6-8(14-3)5-9(7-10)15-4/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKDNFWTOAABU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589945 | |
Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(3,5-Dimethoxyphenyl)dimethyl thiocarbamate | |
CAS RN |
54839-88-2 | |
Record name | S-(3,5-Dimethoxyphenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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